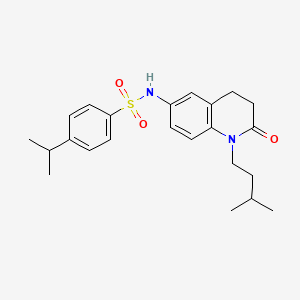

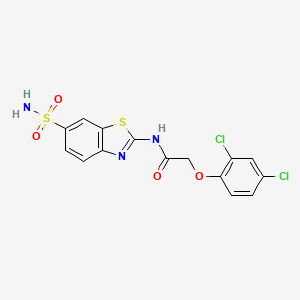

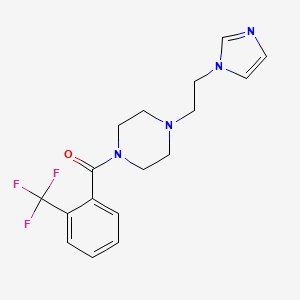

![molecular formula C18H14BrN5O B2562482 3-(4-Bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-46-5](/img/structure/B2562482.png)

3-(4-Bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Triazolopyrimidines can undergo various reactions depending on the conditions and reagents used . For example, they can undergo ring fission in warm alkaline solution or dilute sulfuric acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a bromine atom could make the compound relatively heavy and potentially more reactive. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Antibacterial Activity

A study by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This compound showed antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting its potential use in developing antibacterial agents (Lahmidi et al., 2019).

Antimicrobial Agents

Farghaly and Hassaneen (2013) reported the synthesis of new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, showing excellent activity against tested microorganisms, excluding SR and PA. This work highlights the potential of triazolopyrimidine derivatives as effective antimicrobial agents, contributing to the development of new treatments for infectious diseases (Farghaly & Hassaneen, 2013).

Solution-Phase Parallel Synthesis

Sun, Chen, and Yang (2011) developed a solution-phase parallel synthetic method for preparing 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This method demonstrates the efficiency and versatility of synthesizing triazolopyrimidine derivatives, which could have various scientific and pharmaceutical applications (Sun, Chen, & Yang, 2011).

Supramolecular Assemblies

A study by Fonari et al. (2004) introduced two novel pyrimidine derivatives as suitable ligands for co-crystallization with diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen-bonding interactions. This research provides insights into designing new supramolecular assemblies for potential applications in materials science and nanotechnology (Fonari et al., 2004).

Propriétés

IUPAC Name |

3-(4-bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5O/c1-12-3-2-4-13(9-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-7-5-14(19)6-8-15/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGCBKKQQHZABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

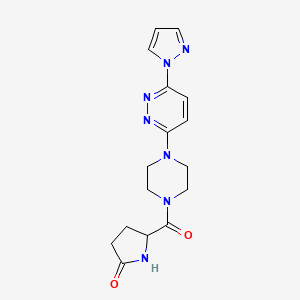

![N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2562400.png)

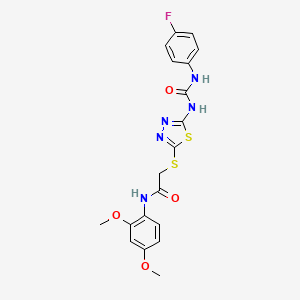

![Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2562402.png)

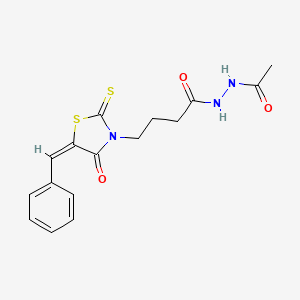

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)

![Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2562409.png)

![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)